N-[(E)-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enylidene]amino]-4-methyl-3-nitrobenzenesulfonamide
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Overview
Description
N-[(E)-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enylidene]amino]-4-methyl-3-nitrobenzenesulfonamide is an organic compound with a complex structure that includes a dimethylamino group, a nitro group, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enylidene]amino]-4-methyl-3-nitrobenzenesulfonamide typically involves multiple steps. One common method is the aldol condensation followed by carboxamide formation. The reaction conditions often include the use of polar solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enylidene]amino]-4-methyl-3-nitrobenzenesulfonamide can undergo several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form various intermediates.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride (NaBH4) and oxidizing agents like potassium permanganate (KMnO4). The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance the reaction rates .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-[(E)-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enylidene]amino]-4-methyl-3-nitrobenzenesulfonamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a fluorescent probe in imaging studies.
Industry: Utilized in the development of nonlinear optical materials for photonics and optoelectronics.
Mechanism of Action
The mechanism of action of N-[(E)-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enylidene]amino]-4-methyl-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to participate in charge transfer interactions and its potential to act as a fluorescent probe. The molecular pathways involved include the modulation of electronic properties and interactions with biological macromolecules .
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-[4-(dimethylamino)phenyl]-1-(naphthalen-1-yl)prop-2-en-1-one
- Quinolinecarboxamide Chalcone (QCC)
Uniqueness
N-[(E)-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enylidene]amino]-4-methyl-3-nitrobenzenesulfonamide is unique due to its combination of functional groups, which confer distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring nonlinear optical materials and fluorescent probes .
Properties
IUPAC Name |
N-[(E)-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enylidene]amino]-4-methyl-3-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4S/c1-14-6-11-17(13-18(14)22(23)24)27(25,26)20-19-12-4-5-15-7-9-16(10-8-15)21(2)3/h4-13,20H,1-3H3/b5-4+,19-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PESFNCWTHFBHTB-NYIWCXCSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NN=CC=CC2=CC=C(C=C2)N(C)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N/N=C/C=C/C2=CC=C(C=C2)N(C)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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